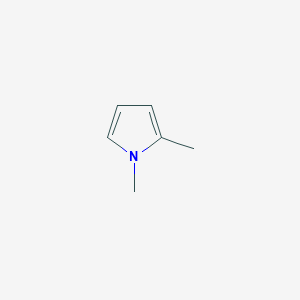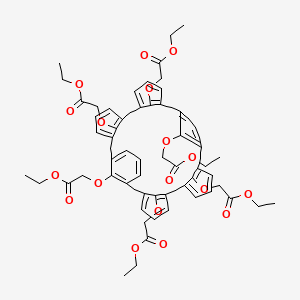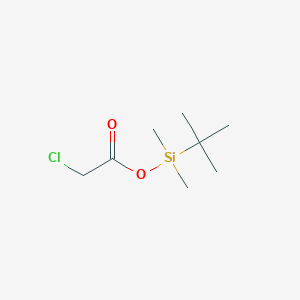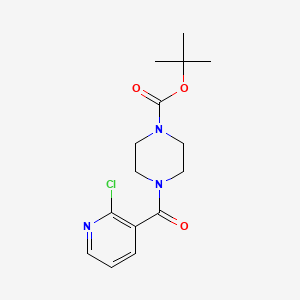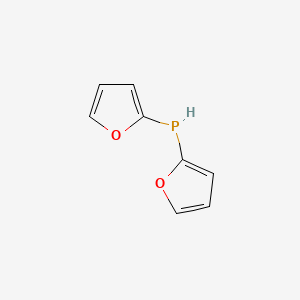
Bis(2-furyl)phosphine
Vue d'ensemble
Description
Bis(2-furyl)phosphine, also known as BFP, is a chemical compound that is widely used in scientific research applications. It is a highly reactive compound that is used as a ligand in various chemical reactions. BFP is a versatile compound that has shown great potential in the field of organic synthesis and catalysis.
Applications De Recherche Scientifique
Coordination Chemistry and Ligand Properties
Bis(2-furyl)phosphine and its derivatives have been studied for their coordination chemistry with various metals. For instance, the reactions of pentacarbonyl iron with tris(2-furyl)phosphine in the presence of sodium borohydride have been explored, revealing interesting compounds and crystal structures (Santelli-Rouvier et al., 1995). Similarly, novel chromium and tungsten mono- and multi-ethoxycarbene complexes were synthesized using tri(2-furyl)phosphine, demonstrating the ligand's ability to form diverse metal complexes (Weststrate et al., 2015).
Catalytic Applications
Bis(2-furyl)phosphine-based compounds have been studied for their catalytic applications. The synthesis of new phosphine gold(I) complexes using the bis(trifluoromethanesulfonyl)imidate moiety, for instance, has shown that these complexes are highly active for the catalysis of a wide range of enynes cycloisomerizations, highlighting the potential of bis(2-furyl)phosphine in catalysis (Mézailles et al., 2005).
Synthesis of Organometallic Compounds
The reactivity of bis(2-furyl)phosphine-based compounds with other elements has been a topic of interest, leading to the synthesis of various organometallic compounds. For example, the reaction of bis(2-furyl)phosphine with iodine and triphenylphosphine under different conditions has led to the formation of diverse products, including new metal complexes with interesting structural characteristics (Närhi et al., 2013).
Pharmaceutical and Biomedical Research
While explicit studies directly linking bis(2-furyl)phosphine to pharmaceutical or biomedical applications are limited, its derivatives and related compounds have been explored in these fields. For instance, the synthesis and photochromic properties of bis(phosphine) ligands based on dithienylethene, which include phosphorus atoms, have implications for pharmaceutical and biomedical research (Yin et al., 2009).
Propriétés
IUPAC Name |
bis(furan-2-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7O2P/c1-3-7(9-5-1)11-8-4-2-6-10-8/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZKRENUXPVYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)PC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408398 | |
| Record name | BIS(2-FURYL)PHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-furyl)phosphine | |
CAS RN |
216020-59-6 | |
| Record name | BIS(2-FURYL)PHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Methyl(prop-2-enyl)amino]ethanol](/img/structure/B1599160.png)
![3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1599161.png)
